6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
CAS No.: 933216-59-2
Cat. No.: VC8451875
Molecular Formula: C20H16FN3OS
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933216-59-2 |
|---|---|
| Molecular Formula | C20H16FN3OS |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
| Standard InChI | InChI=1S/C20H16FN3OS/c1-12-4-3-5-16(10-12)22-19(25)18-13(2)24-11-17(23-20(24)26-18)14-6-8-15(21)9-7-14/h3-11H,1-2H3,(H,22,25) |
| Standard InChI Key | SQVCJTVEHDBPKZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
6-(4-Fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b] thiazole-2-carboxamide (PubChem CID: 22578764) features a fused imidazo[2,1-b] thiazole core substituted with fluorophenyl and methylphenyl groups . The IUPAC name, 6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b] thiazole-2-carboxamide, systematically describes its substituents:
-
A 4-fluorophenyl group at position 6 of the imidazo-thiazole ring.
-
A methyl group at position 3.
-
A 2-carboxamide moiety linked to a 3-methylphenyl group at position 2 .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₆FN₃OS |
| Molecular Weight | 365.4 g/mol |
| SMILES Notation | CC1=CC(=CC=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C |
| InChIKey | SQVCJTVEHDBPKZ-UHFFFAOYSA-N |
| Topological Polar Surface | 86.5 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Synthetic Pathways and Modifications
General Synthesis of Imidazo[2,1-b][1, Thiazoles
Though no explicit synthesis route is documented for this compound, related derivatives are typically synthesized via:
-
Cyclocondensation: Reaction of 2-aminothiazoles with α-haloketones or α-haloesters to form the imidazo-thiazole core .
-
Suzuki Coupling: Introduction of aryl groups (e.g., 4-fluorophenyl) via palladium-catalyzed cross-coupling .
-
Carboxamide Formation: Amidation of carboxylic acid intermediates using 3-methylaniline in the presence of coupling agents like EDCI/HOBt .
Structural Analogues and SAR Trends
Modifications to the imidazo[2,1-b] thiazole scaffold significantly impact bioactivity:
-
4-Fluorophenyl Substitution: Enhances membrane permeability and target binding in mycobacterial enzymes .
-
Methyl Groups: Improve metabolic stability by reducing cytochrome P450-mediated oxidation .
-
Carboxamide Linkage: Facilitates hydrogen bonding with biological targets like pantothenate synthetase .
| Compound | Mtb H37Ra IC₅₀ (μM) | Selectivity Index (MRC-5) |
|---|---|---|
| IT10 | 2.32 | >55 |
| IT06 | 2.03 | >63 |
The carboxamide moiety in 6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b] thiazole-2-carboxamide may similarly inhibit Mtb growth by targeting pantothenate synthetase, a key enzyme in coenzyme A biosynthesis .
Selectivity and Toxicity Profile
Imidazo[2,1-b]thiazoles demonstrate selectivity for Mtb over non-tuberculous mycobacteria (NTM) and human cell lines (e.g., MRC-5 fibroblasts) . The methyl and fluorophenyl groups in this compound likely contribute to low cytotoxicity, as seen in analog IT10 (>128 μM CC₅₀) .
Computational Insights and Target Engagement
Molecular Docking Studies
Docking simulations of analogous compounds into Mtb pantothenate synthetase (PDB: 3IUB) reveal:
-
Hydrophobic Interactions: Fluorophenyl and methyl groups occupy the enzyme’s hydrophobic pocket .
-
Hydrogen Bonds: The carboxamide NH forms a 2.9 Å bond with Asp149, critical for catalytic activity .
ADMET Predictions
In silico models predict favorable properties for this compound:
Future Directions and Development Challenges
Research Gaps
-
In Vitro Testing: Priority should be given to evaluating this compound’s MIC against Mtb and NTM strains.
-
Proteomic Profiling: Identify off-target effects using affinity chromatography-mass spectrometry.
Optimization Strategies
-
Bioisosteric Replacement: Substitute the 4-fluorophenyl group with trifluoromethyl or cyano to enhance potency.
-
Prodrug Design: Incorporate hydrolyzable esters to improve oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume